Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride is a chemical compound with the molecular formula C12H18NOCl. It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups. This compound is known for its unique structure, which includes a morpholinium core substituted with a methyl and a phenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride typically involves the reaction of morpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often involve the use of automated reactors that ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as hydroxide, cyanide, or amines; reactions are conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholinium compounds.
Scientific Research Applications
Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can result in various biological effects, including antimicrobial activity and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a similar core structure but lacking the methyl and phenylmethyl substitutions.
N-Methylmorpholine: Contains a methyl group on the nitrogen atom but lacks the phenylmethyl group.
Benzylmorpholine: Features a benzyl group on the nitrogen atom but lacks the methyl substitution.
Uniqueness
Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride is unique due to its dual substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
55476-88-5 |
---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
4-benzyl-4-methylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C12H18NO.ClH/c1-13(7-9-14-10-8-13)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H/q+1;/p-1 |
InChI Key |
JVYBPRDULRQYMS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCOCC1)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.